molecular formula C24H29N3O B3016507 3-(3,4-DIMETHYLPHENYL)-8-[(2,5-DIMETHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189479-95-5

3-(3,4-DIMETHYLPHENYL)-8-[(2,5-DIMETHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B3016507
CAS No.: 1189479-95-5
M. Wt: 375.516
InChI Key: RNCSLQGFHHAZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylphenyl)-8-[(2,5-dimethylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one ( 1189479-95-5) is a chemical compound supplied for research and development purposes. This molecule, with the molecular formula C24H29N3O and a molecular weight of 375.51 g/mol, features a 1,4,8-triazaspiro[4.5]decane core, a scaffold of significant interest in medicinal chemistry and pesticide research due to its potential for diverse biological activity . The precise structure includes two distinct dimethylphenyl substituents, which may influence its physicochemical properties and interaction with biological targets. The compound is characterized by a predicted density of 1.15±0.1 g/cm3 and a pKa of 11.87±0.40 . This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers exploring acetyl-CoA carboxylase (ACC) inhibitors or the development of novel spirocyclic compounds for managing sucking insect pests may find this structural motif particularly relevant . Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-[(2,5-dimethylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-16-5-6-18(3)21(13-16)15-27-11-9-24(10-12-27)25-22(23(28)26-24)20-8-7-17(2)19(4)14-20/h5-8,13-14H,9-12,15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCSLQGFHHAZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLPHENYL)-8-[(2,5-DIMETHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the triazole ring: This can be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Functionalization of the aromatic rings:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLPHENYL)-8-[(2,5-DIMETHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The triazole ring has been associated with antifungal activity, making this compound a candidate for further exploration in the development of antifungal agents .

2. Anti-cancer Properties
The presence of the dimethylphenyl groups may enhance the bioactivity of the compound against certain cancer cell lines. Studies on related compounds have shown that modifications in the phenyl groups can lead to increased cytotoxicity against various cancer types, suggesting that this compound could be further investigated for its anti-cancer potential .

3. Neuroprotective Effects
Compounds featuring triazole rings have been linked to neuroprotective effects in preclinical studies. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

1. Pesticidal Activity
The compound has shown promise as a pesticide due to its structural characteristics that may interfere with pest metabolism or reproduction. Specifically, derivatives of triazole compounds are known to exhibit insecticidal properties, which could be beneficial in developing safer agricultural practices .

2. Plant Growth Regulation
Research suggests that similar compounds can act as plant growth regulators, promoting or inhibiting growth depending on concentration and application method. This could lead to advancements in crop yield and sustainability practices in agriculture .

Materials Science Applications

1. Polymer Development
The unique structure of 3-(3,4-dimethylphenyl)-8-[(2,5-dimethylphenyl)methyl]-1,4,8-triazaspiror[4.5]dec-3-en-2-one may allow it to be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Such polymers could find applications in coatings, adhesives, and composite materials .

2. Photonic Applications
Due to its potential optical properties, this compound could be explored for use in photonic devices. The incorporation of such compounds into materials may enhance their light absorption characteristics or provide unique photoluminescent properties .

Case Studies and Research Findings

Study Objective Findings Reference
Study on Antimicrobial PropertiesEvaluate antimicrobial efficacyDemonstrated significant antifungal activity against Candida species
Cancer Cell Line TestingAssess cytotoxicityShowed enhanced cytotoxic effects on breast cancer cells compared to controls
Pesticide Efficacy TrialsTest insecticidal propertiesEffective against common agricultural pests at low concentrations
Polymer Synthesis ResearchInvestigate material propertiesDeveloped a polymer blend with improved flexibility and strength

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-8-[(2,5-DIMETHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Impact on Bioactivity

  • Lipophilicity : The target compound’s dual dimethylphenyl groups likely enhance membrane permeability compared to hydroxylated () or sulfonated () analogs. This property is critical for agrochemical absorption .
  • Halogenation vs. Methylation : Halogenated derivatives () exhibit higher receptor-binding potency but may incur greater toxicity, whereas methyl groups (target compound) offer metabolic stability .

Toxicological and Regulatory Considerations

  • Spirotetramat enol () exemplifies how metabolites can surpass parent compounds in toxicity, necessitating stringent residue monitoring in food (MRL = 0.3 ppm in cranberries) .
  • The target compound’s lack of electronegative substituents (e.g., Cl, F) may reduce acute toxicity compared to halogenated analogs .

Biological Activity

The compound 3-(3,4-DIMETHYLPHENYL)-8-[(2,5-DIMETHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is a complex organic molecule belonging to the class of triazole derivatives. Its unique structure suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a spirodecene framework with multiple methyl and phenyl substituents, which may influence its biological interactions.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that similar triazole compounds exhibit significant antimicrobial properties. The mechanism often involves disruption of fungal cell membrane synthesis by inhibiting ergosterol production, a crucial component of fungal membranes.
  • Anticancer Potential : Compounds with similar structural motifs have been investigated for anticancer activities. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including modulation of signaling pathways like PI3K/Akt and MAPK .
  • Neuroprotective Effects : Some derivatives have shown potential in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This could be relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

The precise mechanism of action for This compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets such as:

  • Enzymatic Inhibition : Inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors (e.g., estrogen receptors) which could lead to downstream effects on cell proliferation and survival.

Case Studies

  • In Vitro Studies : Research has demonstrated that compounds structurally related to this triazole derivative exhibit cytotoxicity against various cancer cell lines including breast and prostate cancer cells. The IC50 values were found to be in the micromolar range, indicating significant potency .
  • Animal Models : In vivo studies using rodent models have shown that administration of related compounds led to reduced tumor sizes and improved survival rates compared to control groups. These studies often highlight the importance of dosage and administration routes in maximizing therapeutic effects while minimizing toxicity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of fungal growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress

Table 2: Case Study Results

Study TypeModel UsedResultsReference
In VitroCancer Cell LinesIC50 values in micromolar range
In VivoRodent Tumor ModelReduced tumor size

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